molecular formula C10H15BO5 B111930 3-(2,2-Dimethoxyethoxy)phenylboronic acid CAS No. 1256355-35-7

3-(2,2-Dimethoxyethoxy)phenylboronic acid

Cat. No. B111930
M. Wt: 226.04 g/mol
InChI Key: GCCZXKOQEXIQLI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Phenylboronic acids, such as DMEDPB, are mild Lewis acids that are generally stable and easy to handle, making them important to organic synthesis . They are often used in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Supramolecular Structures and Spontaneous Resolution

Ortho-substituted phenylboronic acids, including derivatives with methoxy groups, play a crucial role in the formation of supramolecular structures. These compounds have been observed to form dimers in the solid state, with their inter-dimer connections varying from those of the parent phenylboronic acid. This variation in molecular packing can lead to spontaneous resolution of enantiomers in certain cases, showcasing the structural diversity and potential for chiral applications of these compounds (Filthaus et al., 2008).

Impact on Structural Properties

The introduction of alkoxy substituents, such as dimethoxy groups, to phenylboronic acids significantly influences their crystal structure and molecular interactions. Through single crystal X-ray diffraction studies, it has been demonstrated that ortho-alkoxyphenylboronic acids and their diortho-alkoxy derivatives exhibit a wide range of intermolecular interactions. This complexity in molecular packing, particularly in disubstituted species, underscores the potential of these compounds in crystal engineering and the design of novel materials with monomeric structures (Cyrański et al., 2012).

Boronic Acid-Functionalized Polymeric Micelles

Phenylboronic acid-functionalized polymeric micelles have been developed for targeted drug delivery to cancer cells. These micelles, synthesized via ring-opening polymerization and subsequent modifications, can form stable solutions and exhibit selective drug uptake in HepG2 cells. This demonstrates the utility of phenylboronic acid derivatives in creating advanced materials for biomedical applications (Zhang et al., 2013).

Applications in Carbohydrate Chemistry

Phenylboronic acids, including derivatives, play a pivotal role in carbohydrate chemistry. They condense with diols to form cyclic esters, facilitating the synthesis of specifically substituted or oxidized sugar derivatives. This unique reactivity makes phenylboronic acids versatile tools in chromatography, electrophoretic separations, and the synthesis of complex carbohydrate compounds (Ferrier, 1972).

Future Directions

Phenylboronic acid derivatives like DMEDPB have potential in various fields. For instance, they can be used in the design of glucose-responsive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Furthermore, they can be used in the development of pH-responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

properties

IUPAC Name

[3-(2,2-dimethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCZXKOQEXIQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629629
Record name [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethoxyethoxy)phenylboronic acid

CAS RN

1256355-35-7
Record name [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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